molecular formula C9H11ClFNO B13288892 (3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL

(3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL

Cat. No.: B13288892
M. Wt: 203.64 g/mol
InChI Key: JEZFBUIXMOAAEP-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Halogenation: Introduction of the chloro and fluoro substituents on the benzene ring through halogenation reactions.

    Amination: Introduction of the amino group at the desired position using amination reactions.

    Chiral Resolution: Separation of the desired (3S) enantiomer from the racemic mixture using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the construction of complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets and pathways.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(3-chlorophenyl)propan-1-OL: Lacks the fluoro substituent.

    (3S)-3-Amino-3-(4-fluorophenyl)propan-1-OL: Lacks the chloro substituent.

    (3S)-3-Amino-3-(3,4-dichlorophenyl)propan-1-OL: Contains an additional chloro substituent.

Uniqueness

(3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can enhance its chemical reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chloro-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

JEZFBUIXMOAAEP-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Cl)F

Origin of Product

United States

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